![molecular formula C14H12N2S B2949202 5-(1,3-Benzothiazol-2-yl)-2-methylaniline CAS No. 313402-37-8](/img/structure/B2949202.png)
5-(1,3-Benzothiazol-2-yl)-2-methylaniline
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Overview
Description
“5-(1,3-Benzothiazol-2-yl)-2-methylaniline” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds that have been found in various marine and terrestrial natural products . They are known to exhibit a wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, and antitubercular activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For example, new ethynyl derivatives were synthesized from 5-(benzothiazol-2-yl)-1-(4-iodophenyl)-3-phenyl-6-vinyl (phenyl)verdazyls using Sonogashira cross-coupling reactions carried out in two stages .Molecular Structure Analysis
The molecular structure of “5-(1,3-Benzothiazol-2-yl)-2-methylaniline” is characterized by the presence of a benzothiazole ring system . This ring system is a privileged bicyclic system with multiple applications . Its aromaticity makes it relatively stable, although as a heterocycle, it has reactive sites, which allow for functionalization .Chemical Reactions Analysis
Benzothiazole compounds, including “5-(1,3-Benzothiazol-2-yl)-2-methylaniline”, have been found to have diverse chemical reactivity . For instance, they can undergo Sonogashira cross-coupling reactions . These reactions are used to synthesize new derivatives of the compound .Scientific Research Applications
Synthesis and Structural Analysis : Dong et al. (2002) synthesized novel 5-methyl-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles from o-methylaniline and various aromatic carbonic acids. The molecular structure of these compounds was confirmed using techniques like NMR, MS, IR spectra, and X-ray crystallography (Dong, Quan, Chai, & Mao, 2002).
Chemical Transformations : El’chaninov et al. (2018) conducted a study on the transformation of 5-nitro-1H-indazole, which is structurally related to benzothiazoles, highlighting the chemical processes involved in creating new derivatives (El’chaninov, Aleksandrov, & Stepanov, 2018).
Crystal Structure Characterization : Aydın et al. (2002) investigated the crystal structure of methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate, a compound related to 5-(1,3-Benzothiazol-2-yl)-2-methylaniline, to further clarify its molecular structure (Aydın, Arici, Akkurt, Akkoç, & Şahin, 2002).
Pharmacological Screening : Raparla et al. (2013) synthesized and screened a series of benzothiazole derivatives for their antimicrobial and antioxidant activities, demonstrating the potential pharmacological applications of these compounds (Raparla, Reddy, Pradeep, Ahmed, & Sindhura, 2013).
Antitumor Activity : Shi et al. (1996) synthesized a series of 2-(4-aminophenyl)benzothiazoles, showing potent inhibitory activity against human breast cancer cell lines. These compounds offer insights into the antitumor potential of benzothiazole derivatives (Shi, Bradshaw, Wrigley, McCall, Lelieveld, Fichtner, & Stevens, 1996).
Design of Antitumor Agents : Matiichuk et al. (2020) explored the use of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde in the design of antitumor agents, revealing the synthesis of various derivatives and their screening for antitumor activity (Matiichuk, Horak, Chaban, Horishny, Tymoshuk, & Matiychuk, 2020).
Photo-Physical Characteristics : Padalkar et al. (2011) synthesized novel fluorescent derivatives of benzimidazole, benzoxazole, and benzothiazole, studying their photo-physical properties. This research provides insights into the optical applications of benzothiazole derivatives (Padalkar, Tathe, Gupta, Patil, Phatangare, & Sekar, 2011).
Antimicrobial Activity : Amnerkar et al. (2015) synthesized a series of benzothiazole derivatives and evaluated their antimicrobial and anthelmintic activities. The study highlights the potential use of benzothiazole derivatives in developing new antimicrobial agents (Amnerkar, Bhongade, & Bhusari, 2015).
Antitumor Prodrug Development : Bradshaw and Westwell (2004) reviewed the development of a series of antitumor benzothiazoles, including the clinical candidate Phortress. The review covers advances in understanding the mechanism of action and the role of these compounds in cancer treatment (Bradshaw & Westwell, 2004).
Catalytic Coupling Reactions : Monguchi et al. (2009) discussed the catalytic C-H, N-H coupling of azoles, including benzothiazoles, highlighting the synthetic applications of these reactions in creating aminated products (Monguchi, Fujiwara, Furukawa, & Mori, 2009).
Future Directions
Benzothiazoles, including “5-(1,3-Benzothiazol-2-yl)-2-methylaniline”, have significant potential in the field of medicinal chemistry due to their remarkable pharmacological potentialities . The development of synthetic processes is one of the most significant problems facing researchers, and recent advances in the synthesis of benzothiazole compounds related to green chemistry have been provided . Future research may focus on further exploring the biological activities of these compounds and developing more efficient synthetic processes.
properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-2-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-9-6-7-10(8-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYKSASURFRWIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Benzothiazol-2-yl)-2-methylaniline |
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